molecular formula C13H11Cl2NO B13320786 2,6-Dichloro-N-(3-methoxyphenyl)aniline

2,6-Dichloro-N-(3-methoxyphenyl)aniline

Cat. No.: B13320786
M. Wt: 268.13 g/mol
InChI Key: BXMRVQUQORYVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-N-(3-methoxyphenyl)aniline is an organic compound with the molecular formula C13H11Cl2NO It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at the 2 and 6 positions and a 3-methoxyphenyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N-(3-methoxyphenyl)aniline typically involves the following steps:

    Nitration of Aniline: Aniline is first nitrated to form 2,6-dichloronitrobenzene.

    Reduction: The nitro group in 2,6-dichloronitrobenzene is reduced to form 2,6-dichloroaniline.

    Nucleophilic Substitution: 2,6-dichloroaniline undergoes nucleophilic substitution with 3-methoxyphenyl chloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(3-methoxyphenyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the methoxy group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium amide (NaNH2) or thiols in the presence of a base can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated or demethoxylated products.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2,6-Dichloro-N-(3-methoxyphenyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N-(3-methoxyphenyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloroaniline: Lacks the 3-methoxyphenyl group, making it less complex and potentially less active in certain applications.

    3-Methoxyaniline: Lacks the chlorine atoms, which may affect its reactivity and biological activity.

    2,6-Dichloro-N-phenylaniline: Similar structure but without the methoxy group, which can influence its chemical properties and applications.

Uniqueness

2,6-Dichloro-N-(3-methoxyphenyl)aniline is unique due to the presence of both chlorine atoms and the methoxyphenyl group. This combination of substituents can enhance its reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11Cl2NO

Molecular Weight

268.13 g/mol

IUPAC Name

2,6-dichloro-N-(3-methoxyphenyl)aniline

InChI

InChI=1S/C13H11Cl2NO/c1-17-10-5-2-4-9(8-10)16-13-11(14)6-3-7-12(13)15/h2-8,16H,1H3

InChI Key

BXMRVQUQORYVDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.